Pemetrexed Disodium is the disodium salt of a synthetic pyrimidine-based antifolate. Pemetrexed binds to and inhibits the enzyme thymidylate synthase (TS) which catalyses the methylation of 2'-deoxyuridine-5'-monophosphate (dUMP) to 2'-deoxythymidine-5'-monophosphate (dTMP), an essential precursor in DNA synthesis.
A guanine-derived ANTINEOPLASTIC AGENT that functions as a NUCLEIC ACID SYNTHESIS INHIBITOR through its binding to, and inhibition of, THYMIDYLATE SYNTHASE.
See also: Pemetrexed (broader).
Pemetrexed disodium hemipentahydrate
CAS No.: 357166-30-4
VCID: VC0000234
Molecular Formula: C40H52N10Na4O17
Molecular Weight: 1036.9 g/mol
* For research use only. Not for human or veterinary use.

Description |
Pemetrexed disodium hemipentahydrate is a pharmaceutical compound used as an active ingredient in the treatment of certain types of cancer. It is a folate analog metabolic inhibitor, which means it disrupts folate-dependent metabolic processes essential for cell replication. This compound is commonly used in combination with cisplatin for the treatment of malignant pleural mesothelioma and non-small cell lung cancer. Indications and Clinical UsePemetrexed disodium hemipentahydrate is indicated for the following clinical uses:
Mechanism of ActionPemetrexed acts by inhibiting thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), which are enzymes involved in the de novo biosynthesis of thymidine and purine nucleotides . It is transported into cells by the reduced folate carrier and membrane folate binding protein transport systems. Once inside the cell, pemetrexed is converted to polyglutamate forms by folylpolyglutamate synthetase, which are retained in cells and inhibit TS and GARFT . Manufacturing ProcessThe synthesis of pemetrexed disodium hemipentahydrate involves several steps, including the use of palladium as a heavy metal catalyst in the initial steps. The process includes eight synthetic steps and three purification steps, with no class 1 organic solvents used . The compound is consistently manufactured in its hemipentahydrate form, and polymorphism is not relevant as it is completely dissolved to prepare the drug product . Quality Control and StabilityThe quality control of pemetrexed disodium hemipentahydrate involves ensuring compliance with specifications that meet European Pharmacopoeia standards. Stability data show that the compound remains within specifications when stored at 2-8°C for up to 24 months . The hemipentahydrate form can transform into the heptahydrate form under certain conditions, but this does not affect its pharmaceutical use . Pharmaceutical Forms and AdministrationPemetrexed disodium hemipentahydrate is available as a lyophilized powder for solution for infusion. It is administered intravenously and is supplied in various strengths, including 100 mg and 500 mg per vial . Table: Pharmaceutical Forms of Pemetrexed Disodium Hemipentahydrate
Table: Indications and Clinical Use
|
|||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 357166-30-4 | |||||||||||||||
Product Name | Pemetrexed disodium hemipentahydrate | |||||||||||||||
Molecular Formula | C40H52N10Na4O17 | |||||||||||||||
Molecular Weight | 1036.9 g/mol | |||||||||||||||
IUPAC Name | tetrasodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid;pentahydrate | |||||||||||||||
Standard InChI | InChI=1S/2C20H21N5O6.4Na.5H2O/c2*21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;;;;;;;;/h2*1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;;;;5*1H2/t2*13-;;;;;;;;;/m00........./s1 | |||||||||||||||
Standard InChIKey | MNDQQGBMLGJNME-WKUCUCPSSA-N | |||||||||||||||
Isomeric SMILES | C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O.C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O.O.O.O.O.[Na].[Na].[Na].[Na] | |||||||||||||||
SMILES | C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.[Na+].[Na+].[Na+].[Na+] | |||||||||||||||
Canonical SMILES | C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O.C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O.O.O.O.O.O.[Na].[Na].[Na].[Na] | |||||||||||||||
Appearance | Powder | |||||||||||||||
Synonyms | LY-231514 Disodium Hydrate | |||||||||||||||
PubChem Compound | 137031714 | |||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume